3-Methyl-4-(naphthalen-1-yl)isoxazole
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Overview
Description
3-Methyl-4-(naphthalen-1-yl)isoxazole is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(naphthalen-1-yl)isoxazole can be achieved through several methods. One common approach involves the cyclization of α,β-unsaturated carbonyl compounds with hydroxylamine hydrochloride. The reaction typically proceeds under acidic or basic conditions, depending on the specific substrates and desired reaction pathway .
Another method involves the use of metal-free catalysts to synthesize isoxazole derivatives. For example, a chemoselective pathway has been introduced to synthesize 1,2,3-triazole-isoxazole derivatives using a completely metal-free catalyst, maintaining the principles of green chemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and catalyst-free methods can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(naphthalen-1-yl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the isoxazole ring .
Scientific Research Applications
3-Methyl-4-(naphthalen-1-yl)isoxazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Isoxazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties, making this compound a candidate for drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Methyl-4-(naphthalen-1-yl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-4-(phenyl)isoxazole
- 4-(Naphthalen-1-yl)isoxazole
- 3-Methyl-5-(naphthalen-1-yl)isoxazole
Uniqueness
3-Methyl-4-(naphthalen-1-yl)isoxazole is unique due to the specific positioning of the methyl and naphthalen-1-yl groups on the isoxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C14H11NO |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
3-methyl-4-naphthalen-1-yl-1,2-oxazole |
InChI |
InChI=1S/C14H11NO/c1-10-14(9-16-15-10)13-8-4-6-11-5-2-3-7-12(11)13/h2-9H,1H3 |
InChI Key |
WNFJTYJFVVJSQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC=C1C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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